2-Amino-2-(thiolan-3-yl)acetamide
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Overview
Description
2-Amino-2-(thiolan-3-yl)acetamide is an organic compound with the molecular formula C6H12N2OS It is characterized by the presence of an amino group and a thiolane ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(thiolan-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of thiolane-3-carboxylic acid with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(thiolan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
2-Amino-2-(thiolan-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(thiolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The amino group and thiolane ring allow the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide: This compound has a similar structure but contains a sulfone group, which can affect its chemical reactivity and biological activity.
2-Amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide: This derivative has additional substituents that can influence its properties and applications.
Uniqueness
2-Amino-2-(thiolan-3-yl)acetamide is unique due to its specific combination of an amino group and a thiolane ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H12N2OS |
---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
2-amino-2-(thiolan-3-yl)acetamide |
InChI |
InChI=1S/C6H12N2OS/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H2,8,9) |
InChI Key |
GIMDWSYBMQQPCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1C(C(=O)N)N |
Origin of Product |
United States |
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